4-(4-Methoxyphenyl)-2-methylpyrrolidine
Overview
Description
4-(4-Methoxyphenyl)-2-methylpyrrolidine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a methoxy group (-OCH₃) attached to the phenyl ring and a methyl group (-CH₃) attached to the pyrrolidine ring.
Synthetic Routes and Reaction Conditions:
Reduction of Pyrrolidine Derivatives: One common synthetic route involves the reduction of pyrrolidine derivatives. For instance, this compound can be synthesized by reducing a corresponding pyrrolidine derivative using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Methylation of Pyrrolidine Derivatives: Another method involves the methylation of pyrrolidine derivatives. This can be achieved by reacting a pyrrolidine derivative with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the introduction of oxygen atoms or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions involve replacing one or more atoms or groups in the molecule. For example, nucleophilic substitution reactions can be carried out using various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides, amines, and alcohols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as hydroxylated or carboxylated compounds.
Reduction: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups attached to the pyrrolidine ring.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-methylpyrrolidine has various applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a ligand in biochemical studies to investigate protein-ligand interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which 4-(4-Methoxyphenyl)-2-methylpyrrolidine exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific context of its use.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-2-butanone: This compound has a similar structure but features a ketone group instead of the pyrrolidine ring.
2-Methyl-4-(4-methoxyphenyl)pyrrolidin-3-one: This compound has a ketone group at the 3-position of the pyrrolidine ring.
Uniqueness: 4-(4-Methoxyphenyl)-2-methylpyrrolidine is unique due to its combination of a methoxy group on the phenyl ring and a methyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity differently compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-methylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-11(8-13-9)10-3-5-12(14-2)6-4-10/h3-6,9,11,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGZCXWSVLIGDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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